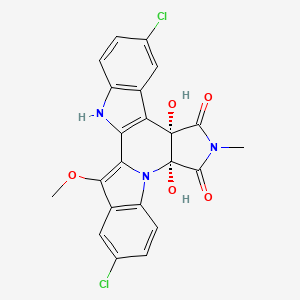

Cladoniamide B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cladoniamide B is 8a,13-dihydrobenzo[2,3]pyrrolo[3',4':5,6]indolizino[8,7-b]indole-6,8(5aH,7H)-dione which is substituted by chlorines at positions 2 and 10, hydroxy groups at positions 5a and 8a, a methoxy group at position 14, and a methyl group at position 7 (the 5aR,8aS diastereoisomer). It has been isolated from the culture broth of Streptomyces uncialis. It is a cladoniamide, an organic heterohexacyclic compound, an organochlorine compound, a dicarboximide, a tertiary alcohol and a diol.

Applications De Recherche Scientifique

Introduction to Cladoniamide B

This compound is a bis-indole alkaloid derived from the actinomycete Streptomyces uncialis. This compound has garnered attention due to its unique biosynthetic origins and potential applications in cancer treatment. The following sections will delve into the scientific research applications of this compound, highlighting its biological activity, biosynthetic pathways, and implications for therapeutic development.

Biosynthetic Pathway

The biosynthesis of this compound involves several enzymatic transformations starting from the indolocarbazole precursor. Key enzymes in this pathway include:

- ClaX1 : Converts an indolocarbazole to a C4c-C7a cis-diol.

- ClaM1 : Responsible for N-methylation.

- ClaX2 : Rearranges the intermediate to form the indolotryptoline scaffold.

- ClaM3 : Adds an O-methyl group to complete the synthesis .

This pathway not only illustrates the complexity of bis-indole alkaloid biosynthesis but also highlights the potential for combinatorial engineering to produce novel derivatives with enhanced biological activities.

This compound exhibits significant cytotoxic properties, particularly against various cancer cell lines. Notably, it has been shown to have nanomolar activity against colon cancer cells (HCT-116) and moderate activity against MCF-7 breast cancer cells . The following table summarizes its cytotoxic effects compared to other cladoniamides:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 0.5 |

| Cladoniamide A | HCT-116 | 0.3 |

| Cladoniamide G | MCF-7 | 10 |

This data indicates that this compound has potent anticancer properties, making it a candidate for further investigation in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the applications and mechanisms of action of this compound:

- Mechanistic Studies : Research indicates that Cladoniamides induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .

- Therapeutic Potential : In vivo studies have demonstrated that this compound can inhibit tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent .

- Structural Analysis : Advanced spectroscopic techniques have been employed to elucidate the structure of Cladoniamides, providing insights into their interactions at the molecular level .

Analyse Des Réactions Chimiques

Biosynthetic Pathway

The biosynthesis of Cladoniamide B begins with an indolocarbazole precursor, which undergoes sequential enzymatic modifications:

This pathway is corroborated by heterologous expression studies in E. coli, where deletion of claX2 or claM3 disrupts this compound production . Structural intermediates, such as indolo-oxazino-carbazole derivatives, form spontaneously from diol precursors under basic conditions .

Non-Enzymatic Decomposition

This compound undergoes spontaneous decomposition via base-catalyzed ring opening of its N-methylsuccinimide group. This reaction generates minor metabolites (Cladoniamides D–G) under alkaline conditions (pH 8.8) . The mechanism involves:

-

Step 1 : Nucleophilic attack by hydroxide on the succinimide carbonyl.

-

Step 2 : Ring opening to form imide intermediates.

| Reaction Condition | Product | Evidence |

|---|---|---|

| High pH (8.8) | Cladoniamides D–G | LC-MS and NMR analysis |

Structural Reactivity

This compound’s indolotryptoline core exhibits reactivity typical of electron-rich aromatic systems. Key transformations include:

-

Electrophilic substitution : Hydroxyl groups act as sites for further methylation or acylation .

-

Oxidative cleavage : Susceptible to epoxidation and hydrolysis under flavoenzyme catalysis .

-

Pyrrolidine ring stability : The succinimide ring is labile, leading to spontaneous decomposition .

Synthetic Challenges

Chemical synthesis of this compound requires:

Propriétés

Formule moléculaire |

C22H15Cl2N3O5 |

|---|---|

Poids moléculaire |

472.3 g/mol |

Nom IUPAC |

(11S,15R)-7,20-dichloro-11,15-dihydroxy-23-methoxy-13-methyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17(22),18,20-octaene-12,14-dione |

InChI |

InChI=1S/C22H15Cl2N3O5/c1-26-19(28)21(30)15-11-7-9(23)3-5-13(11)25-16(15)17-18(32-2)12-8-10(24)4-6-14(12)27(17)22(21,31)20(26)29/h3-8,25,30-31H,1-2H3/t21-,22+/m1/s1 |

Clé InChI |

BCFVHVKRKHBTGK-YADHBBJMSA-N |

SMILES isomérique |

CN1C(=O)[C@@]2(C3=C(C4=C(C5=C(N4[C@@]2(C1=O)O)C=CC(=C5)Cl)OC)NC6=C3C=C(C=C6)Cl)O |

SMILES canonique |

CN1C(=O)C2(C3=C(C4=C(C5=C(N4C2(C1=O)O)C=CC(=C5)Cl)OC)NC6=C3C=C(C=C6)Cl)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.